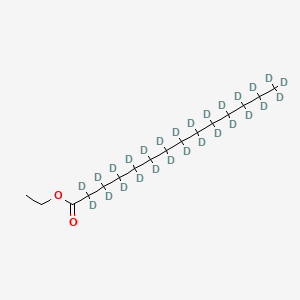

Ethyl Tetradecanoate-d27

描述

Ethyl Tetradecanoate-d27 is a deuterated form of ethyl myristate, where the hydrogen atoms are replaced with deuterium. This compound is an ester derived from myristic acid (tetradecanoic acid) and ethanol. It is often used in scientific research due to its unique properties, such as increased stability and distinct mass spectrometric signature, which make it valuable for various analytical applications .

准备方法

Synthetic Routes and Reaction Conditions

Ethyl Tetradecanoate-d27 can be synthesized through the esterification of deuterated myristic acid (tetradecanoic acid-d27) with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of deuterated myristic acid with ethanol in the presence of a catalyst. The reaction is carried out in large reactors, and the product is purified using industrial-scale distillation columns .

化学反应分析

Types of Reactions

Ethyl Tetradecanoate-d27 undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce deuterated myristic acid and ethanol.

Reduction: Reduction of this compound can yield deuterated myristyl alcohol.

Oxidation: Oxidation of this compound can lead to the formation of deuterated myristic acid.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Deuterated myristic acid and ethanol.

Reduction: Deuterated myristyl alcohol.

Oxidation: Deuterated myristic acid.

科学研究应用

Ethyl tetradecanoate-d27, also known as ethyl myristate-d27, is a deuterium-labeled form of ethyl tetradecanoate, which is a carboxylic ester derivative of a fatty acid . It has the molecular formula C16H5D27O2 and a molecular weight of 283.59 g/mol .

Scientific Research Applications

This compound is used as a labeled component in scientific research . Stable isotopes of elements, like deuterium in this compound, are utilized in vitro .

Fatty Acid Synthesis Research

Research indicates that during lipid loading, inhibiting fatty acid synthase (FASN) results in higher amounts of docosahexaenoic acid (DHA) per triglyceride secreted in very-low-density lipoprotein (VLDL) . This suggests that increased DHA uptake leads to increased secretion . When FASN is inhibited, cells treated with palmitate, oleate, and DHA show lower palmitate incorporation into secreted triacylglycerol (TAG) species, while DHA incorporation is higher than oleate or palmitate .

In studies exploring the incorporation of fatty acids into triacylglycerol (TAG), the inhibition of FASN led to an increased polyunsaturated fatty acid (PUFA) composition in TAG . Specifically, the knockdown of diacylglycerol O-acyltransferase 2 (DGAT2) reduced the elevated PUFA composition induced by FASN inhibition, resulting in increased DHA secretion . Moreover, the knockdown of the gene encoding the lysophosphatidylcholine transporter major facilitator superfamily domain-containing protein (MFSD2A) diminished DHA uptake and secretion .

Experiments with Dgat2 mice demonstrated a DGAT2-dependent preference for PUFA over monounsaturated fatty acids (MUFA) and saturated fatty acids (SAFA), with a selective preference for DHA . Pharmacological FASN inhibition also increased the relative incorporation of exogenous 18:2 and 22:6 fatty acid residues in TAG of wild type but not Dgat2 MEFs .

Fibroblasts from patients with FASN variants showed reduced TAG levels, a reduced de novo lipogenesis (DNL) index, and a higher TAG composition in PUFA . Conversely, FASN overexpression in HEK293T cells reduced PUFA levels in TAG while increasing SAFA and palmitoleate levels . These findings emphasize that high FASN activity suppresses PUFA abundance in cells .

作用机制

The mechanism of action of Ethyl Tetradecanoate-d27 involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release deuterated myristic acid and ethanol. The deuterated myristic acid can then be incorporated into lipid membranes or metabolized further. The presence of deuterium atoms provides a distinct mass spectrometric signature, allowing for precise tracking and quantification in metabolic studies .

相似化合物的比较

Ethyl Tetradecanoate-d27 can be compared with other similar compounds, such as:

Ethyl Myristate: The non-deuterated form, which has similar chemical properties but lacks the distinct mass spectrometric signature provided by deuterium.

Methyl Myristate: An ester of myristic acid with methanol, which has a shorter alkyl chain compared to this compound.

Isopropyl Myristate: An ester of myristic acid with isopropanol, commonly used in cosmetics and pharmaceuticals for its emollient properties.

This compound is unique due to the presence of deuterium, which enhances its stability and provides a distinct mass spectrometric signature, making it particularly valuable for analytical and research applications .

生物活性

Ethyl tetradecanoate-d27, also known as ethyl myristate-d27, is a deuterated form of ethyl tetradecanoate, a fatty acid ester derived from myristic acid. The compound is characterized by its unique isotopic labeling with deuterium, which enhances its utility in pharmacokinetic studies and metabolic tracing. This article explores the biological activity of this compound, highlighting its pharmacological implications, metabolic pathways, and potential applications in research.

- Molecular Formula : CHDO

- Molecular Weight : 283.59 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 295.0 °C at 760 mmHg

- Flash Point : 135.0 °C

Biological Activity Overview

This compound exhibits several biological activities primarily due to its role as a fatty acid ester. It is involved in various physiological processes and has been studied for its effects on lipid metabolism and pharmacokinetics.

Pharmacokinetics and Metabolism

Deuterated compounds like this compound are significant in pharmacokinetic studies as they provide insights into drug metabolism without altering the compound's biological activity. The incorporation of deuterium can affect the compound's metabolic stability, leading to altered pharmacokinetic profiles compared to their non-deuterated counterparts.

- Impact on Drug Metabolism : Research indicates that deuteration can enhance the metabolic stability of certain drugs, potentially leading to prolonged therapeutic effects and reduced toxicity .

Fatty Acid Synthesis and Utilization

Studies have shown that fatty acids, including those derived from this compound, play crucial roles in cellular metabolism and energy homeostasis. The incorporation of deuterated fatty acids in metabolic studies allows researchers to trace lipid utilization in various biological systems.

- Stable Isotope Tracing : this compound has been used in stable isotope tracing experiments to study lipid synthesis pathways and their regulation under different physiological conditions .

Research Findings

Recent studies have highlighted the relevance of this compound in understanding lipid metabolism:

- Lipid Metabolism Studies : In vitro studies demonstrated that cells treated with deuterated fatty acids showed distinct patterns of lipid incorporation into triglycerides (TAGs), indicating altered metabolic pathways influenced by the presence of deuterium .

- Pharmacological Applications : The compound's isotopic labeling has been utilized to investigate drug interactions and metabolic pathways involving fatty acids, providing valuable data for drug development .

Case Study 1: Impact on Lipid Profiles

A study involving HuH7 liver cells treated with this compound revealed significant alterations in lipid profiles compared to non-deuterated controls. The results indicated enhanced incorporation of deuterated fatty acids into TAGs, suggesting a potential application in investigating disorders related to lipid metabolism.

| Treatment | TAG Composition (DHA) | TAG Composition (Oleate) | TAG Composition (Palmitate) |

|---|---|---|---|

| Control | Low | Moderate | High |

| This compound | High | Unchanged | Lower |

Case Study 2: Drug Development Insights

In a pharmacokinetic study, researchers utilized this compound as a tracer to assess the absorption and distribution of a new drug candidate. The findings demonstrated that the presence of deuterium significantly influenced the compound's half-life and bioavailability, providing critical insights for optimizing drug formulations.

属性

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKRHZKQPFCLLS-XTVIBXJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。